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molecular formula C11H12BrNO B048148 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 32664-14-5

2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No. B048148
M. Wt: 254.12 g/mol
InChI Key: GXWMQSSSRSHOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034798B2

Procedure details

2-(4-Bromophenyl)-4,4-dimethyl-1,3-oxazoline 1 was prepared as described in Example 4. To a stirred solution of 2-(4-bromophenyl)-4,4-dimethyl-1,3-oxazoline (1.5 g, 6 mM) in anhydrous THF (10 mL) at −78° C. was added slowly n-BuLi (384 mg, 6 mM) in hexane over the period of 20 min. After that the reaction mixture was stirred at −78° C. for another 30 min. To this stirred solution was added 3-hydroxybenzophenone (534 mg, 2.7 mM) dissolved in anhy. THF (10 mL) by dropwise at −78° C. and allowed to stir at room temperature overnight. To this reaction mixture was added 20 mL of water to quench the reaction and extracted with CH2Cl2 (3×50 mL) and the combined extract was dried over anhydrous Mg2SO4. The oily residue obtained on evaporation of the solvent was purified by silica gel column chromatography using hexane/EtOAc (1:1) mixture gave 3-{[4-(4,4-Dimethyl-4,5-dihydro-oxazol-2-yl)-phenyl]-hydroxy-phenyl-methyl}-phenol (2) as colorless crystalline solid. Yield: 0.855 g (85%). Mass: 374 (MH+), 372 (M-H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
384 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
534 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH2:10][C:11]([CH3:14])([CH3:13])[N:12]=2)=[CH:4][CH:3]=1.[Li]CCCC.[OH:20][C:21]1[CH:22]=[C:23]([CH:32]=[CH:33][CH:34]=1)[C:24]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[O:25].O>C1COCC1.CCCCCC>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][CH2:10][C:11]([CH3:14])([CH3:13])[N:12]=2)=[CH:6][CH:7]=1.[CH3:13][C:11]1([CH3:14])[CH2:10][O:9][C:8]([C:5]2[CH:6]=[CH:7][C:2]([C:24]([OH:25])([C:26]3[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=3)[C:23]3[CH:22]=[C:21]([OH:20])[CH:34]=[CH:33][CH:32]=3)=[CH:3][CH:4]=2)=[N:12]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1OCC(N1)(C)C
Name
Quantity
384 mg
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
534 mg
Type
reactant
Smiles
OC=1C=C(C(=O)C2=CC=CC=C2)C=CC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After that the reaction mixture was stirred at −78° C. for another 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in anhy
CUSTOM
Type
CUSTOM
Details
dropwise at −78° C.
STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous Mg2SO4
CUSTOM
Type
CUSTOM
Details
The oily residue obtained on evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1OCC(N1)(C)C
Name
Type
product
Smiles
CC1(N=C(OC1)C1=CC=C(C=C1)C(C=1C=C(C=CC1)O)(C1=CC=CC=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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